1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole
Description
Properties
IUPAC Name |
1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-2-7-18(8-3-1)9-6-12-23-13-15-24(16-14-23)17-25-20-11-5-4-10-19(20)21-22-25/h1-11H,12-17H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFBJFHNKTXIRY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole typically involves the reaction of benzotriazole with a substituted piperazine derivative. One common method includes the use of formaldehyde as a linking agent to attach the piperazine ring to the benzotriazole core . The reaction conditions often require a solvent such as chloroform or ethanol and may involve heating to facilitate the reaction. Industrial production methods may scale up this process, optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Addition: The double bond in the phenylprop-2-enyl group can undergo addition reactions with halogens or hydrogen.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Potential Biological Activity
Research indicates that 1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole may exhibit anti-inflammatory and antibacterial properties. Preliminary studies suggest its potential as an enzyme inhibitor, particularly targeting cyclooxygenase enzymes involved in inflammatory processes. This activity positions the compound as a candidate for further pharmacological exploration.
Mechanism of Action
The compound's mechanism of action is still under investigation, but it is believed to interact with specific molecular targets within biological systems. Interaction studies utilizing molecular docking simulations and in vitro assays are crucial for elucidating these mechanisms and understanding its therapeutic potential.
Photostabilization
The benzotriazole moiety provides excellent UV absorption properties, making this compound valuable in photostabilization applications. It can be incorporated into polymers and coatings to protect materials from UV degradation, extending their lifespan and maintaining their physical properties.
Corrosion Inhibition
Due to its chemical structure, this compound has been studied for its effectiveness as a corrosion inhibitor. The ability of benzotriazoles to form protective films on metal surfaces makes this compound suitable for use in various industrial applications where metal protection is critical.
Mechanism of Action
The mechanism of action of 1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways . The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Benzimidazole Derivatives
- Compound (): 1-(2,4-dimethoxyphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one Key Differences: Replaces benzotriazole with benzimidazole, introducing an additional nitrogen in a fused ring. Physicochemical Properties: Predicted Collision Cross Section (CCS) for [M+H]+ is 233.8 Ų, suggesting moderate polarity .
Pyrido-Benzimidazole Derivatives
- Compound () : 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Key Differences : Incorporates a pyrido-benzimidazole scaffold with an isopropyl and nitrile group.
- Impact : The extended aromatic system may enhance DNA intercalation, while the nitrile group improves metabolic stability. Molecular weight (435.56 g/mol) exceeds the benzotriazole derivative, affecting pharmacokinetics .
Piperazine-Linked Thiazole and Urea Derivatives ()
A series of piperazine-thiazole-urea hybrids (e.g., compounds 11a–11o) exhibit structural divergence:
- Core Structure : Thiazole ring instead of benzotriazole, with urea substituents on phenyl groups.
- Key Features: Urea moieties enable strong hydrogen-bonding interactions, likely enhancing kinase or receptor binding . Molecular ions (e.g., m/z 534.2 for 11b) suggest higher molecular weights than the target compound (~434 g/mol estimated).
Table 1: Selected Urea Derivatives ()
| Compound | Substituent | Yield (%) | ESI-MS [M+H]+ |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 85.1 | 484.2 |
| 11d | 4-Trifluoromethylphenyl | 85.3 | 534.1 |
| 11m | 3,5-Di(trifluoromethyl) | 84.7 | 602.2 |
Piperazine-Morpholine and Sulfonyl Analogues
- Compound () : Features a pyrazolo[1,5-a]pyrimidine core with morpholine.
- Compound () : BS67955 includes a sulfonyl group on piperazine.
Furyl and Pyrimidine Derivatives ()
Biological Activity
The compound 1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole has emerged as a significant focus in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which combines a benzotriazole moiety with a piperazine ring and a phenylpropene side chain. This configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4S |
| Molecular Weight | 342.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that the benzotriazole component enhances affinity for serotonin receptors, particularly 5-HT1A and 5-HT2 , which are implicated in mood regulation and anxiety responses .
Key Mechanisms Include:
- Serotonin Receptor Modulation : The compound acts as an antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways.
- Antimicrobial Activity : Studies have shown that benzotriazole derivatives exhibit antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes .
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
Antimicrobial Properties
The compound has been tested against various bacterial strains, showing moderate efficacy. For example:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis.
| Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| B. subtilis | 12 | 64 µg/mL |
Antifungal Activity
In vitro studies have highlighted its antifungal potential against pathogens like Candida albicans and Aspergillus niger, with MIC values ranging from 12.5 µg/mL to 25 µg/mL .
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating anxiety and depression disorders. Behavioral studies indicate that it may reduce anxiety-like behaviors in animal models, supporting its role as a candidate for further psychopharmacological research .
Case Studies
- Study on Neuropharmacological Effects
- Antimicrobial Efficacy Study
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole, and how can reaction yields be improved?
- Methodology :
- Step 1 : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for coupling the benzotriazole core with the piperazine-propenyl sidechain. This approach is validated in analogous piperazine-triazole syntheses, achieving yields >80% under inert conditions with CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM (1:2) .
- Step 2 : Optimize reaction time and temperature (ambient to 60°C) to minimize byproducts. Monitor via TLC (hexane:ethyl acetate, 1:2) .
- Step 3 : Purify via silica gel chromatography (ethyl acetate:hexane gradient) and validate purity using HPLC (>95%) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodology :
- Spectroscopic Analysis :
- 1H/13C-NMR : Assign peaks for the benzotriazole aromatic protons (δ 7.2–8.1 ppm) and the trans-propenyl group (δ 6.2–6.8 ppm, J = 16 Hz) .
- IR Spectroscopy : Confirm the presence of C=N (benzotriazole, ~1600 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve the (E)-configuration of the propenyl group, as demonstrated in structurally related piperazine-benzimidazole derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Issue : Poor solubility or metabolic instability in vivo (e.g., rapid piperazine N-demethylation) may reduce efficacy .
- Solution :
- Formulation : Use DMSO-free solubilizers (e.g., cyclodextrins) for in vivo assays .
- Metabolic Profiling : Conduct LC-MS/MS to identify metabolites and modify the propenyl or piperazine moieties to enhance stability .
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Step 1 : Generate 3D conformers using DFT calculations (B3LYP/6-31G* basis set) to model the (E)-propenyl geometry .
- Step 2 : Dock into receptor active sites (e.g., EGFR or 5-HT receptors) using AutoDock Vina. Prioritize poses with hydrogen bonds between the piperazine N-atoms and Asp/Glu residues .
- Validation : Compare docking scores (<-7.0 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .
Q. What analytical techniques differentiate stereoisomers or degradation products in stability studies?
- Methodology :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to resolve (E/Z)-propenyl isomers .
- Mass Spectrometry : Apply HRMS (ESI+) to detect oxidation products (e.g., m/z +16 for piperazine N-oxide) .
Critical Analysis of Contradictions
- In Vitro vs. In Vivo Efficacy : While in vitro assays (e.g., enzyme inhibition) may show nanomolar potency, poor pharmacokinetics (e.g., rapid clearance) often diminish in vivo activity. Address this by modifying the benzotriazole scaffold to improve logP (target 2–3) .
- Stereochemical Instability : The (E)-propenyl group may isomerize under acidic conditions. Stabilize via steric hindrance (e.g., ortho-substituted phenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
